
3-Phenylbutanenitrile
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Overview
Description
3-Phenylbutanenitrile is an organic compound with the molecular formula C10H11N. It is a nitrile derivative, characterized by the presence of a phenyl group attached to a butanenitrile chain. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of benzyl cyanide. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: 3-Phenylbutanoic acid.
Reduction: 3-Phenylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenylbutanenitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons from the reducing agent. The pathways involved in these reactions are typically governed by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Benzenebutanenitrile: Similar in structure but differs in the position of the phenyl group.
4-Phenylbutanenitrile: Another isomer with the phenyl group attached at a different position on the butanenitrile chain.
Uniqueness: 3-Phenylbutanenitrile is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research.
Biological Activity
3-Phenylbutanenitrile, with the chemical formula C10H11N, is an organic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitrile group (-C≡N) attached to a butane backbone with a phenyl substituent. This structure imparts unique chemical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and dipole interactions, which may influence enzyme kinetics and receptor binding affinities.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial or anticancer effects.
- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Activity
Studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting its utility as a lead compound in antibiotic development.
Anticancer Properties
Preliminary research has indicated that this compound may exert cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve inducing apoptosis in malignant cells while sparing healthy cells, which is a desirable trait for anticancer agents.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Study 1: Antimicrobial Evaluation
In a study investigating the antimicrobial properties of various nitriles, this compound exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The study utilized both disk diffusion and broth microdilution methods for evaluation.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound against human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, alongside increased markers of apoptosis such as caspase activation. This study employed flow cytometry and Western blot analysis for detailed mechanistic insights.
Properties
IUPAC Name |
3-phenylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOBSSRYFZPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.